molecular formula C23H27N3O5 B11280441 N-(4-methoxyphenyl)-2-[1-(3-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetamide

N-(4-methoxyphenyl)-2-[1-(3-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetamide

Cat. No.: B11280441
M. Wt: 425.5 g/mol
InChI Key: OJFZJMLGISYQKS-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[1-(3-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetamide is a complex organic compound characterized by its unique structure, which includes methoxyphenyl and dioxoimidazolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-[1-(3-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Imidazolidinone Core: This step involves the reaction of an appropriate amine with a diacid chloride to form the imidazolidinone ring.

    Substitution Reactions: The methoxyphenyl groups are introduced through nucleophilic substitution reactions, where methoxyphenyl halides react with the imidazolidinone intermediate.

    Acylation: The final step involves the acylation of the imidazolidinone derivative with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-[1-(3-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols from the methoxy groups.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are common.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It can serve as a building block for more complex molecules and materials.

Biology

In biological research, N-(4-methoxyphenyl)-2-[1-(3-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetamide may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development, particularly if it shows promising biological activity in preliminary studies.

Industry

In the industrial sector, this compound might be used in the synthesis of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[1-(3-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetamide would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-[1-(3-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetamide: shares similarities with other imidazolidinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxyphenyl and dioxoimidazolidinyl groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C23H27N3O5

Molecular Weight

425.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[1-(3-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetamide

InChI

InChI=1S/C23H27N3O5/c1-15(2)14-25-20(13-21(27)24-16-8-10-18(30-3)11-9-16)22(28)26(23(25)29)17-6-5-7-19(12-17)31-4/h5-12,15,20H,13-14H2,1-4H3,(H,24,27)

InChI Key

OJFZJMLGISYQKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(C(=O)N(C1=O)C2=CC(=CC=C2)OC)CC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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